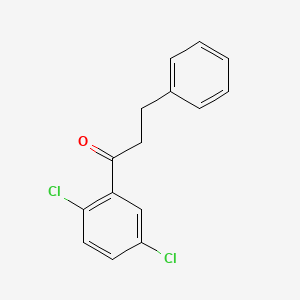

2',5'-Dichloro-3-phenylpropiophenone

Description

Contextualizing Propiophenone (B1677668) Derivatives in Organic Synthesis

Propiophenone derivatives are valuable intermediates in organic synthesis. ontosight.ai Their chemical structure, featuring a reactive carbonyl group and an aromatic ring, allows for a wide array of chemical transformations. These compounds are often employed as foundational building blocks for constructing more complex molecules. chemicalbook.com A common synthetic route to produce these derivatives is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemicalbook.com The adaptability of the propiophenone scaffold makes it a recurring motif in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comresearchgate.net

The Significance of Halogenation in Aromatic Ketone Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto an aromatic ketone framework is a crucial strategy in synthetic chemistry, a process known as halogenation. mt.com This modification significantly alters the electronic properties and reactivity of the parent molecule. Halogenation of the aromatic ring proceeds via electrophilic aromatic substitution, where a halogen acts as an electrophile and replaces a hydrogen atom on the ring. purechemistry.org

The presence of halogens can increase the therapeutic potential of a molecule and they are well-represented in pharmaceuticals. mt.com Halogen atoms are electron-withdrawing, which can influence the reactivity of the carbonyl group and the aromatic ring. This effect is pivotal in directing subsequent reactions and in modulating the biological activity of the final product. wikipedia.org Furthermore, the carbon-halogen bond serves as a reactive site for further functionalization, enabling the construction of more intricate molecular architectures through reactions like cross-coupling. mt.com The halogenation of ketones at the alpha position (adjacent to the carbonyl group) is also a fundamental reaction, typically proceeding through an enol or enolate intermediate, which then reacts with an electrophilic halogen. libretexts.org

Overview of Research Trajectories for 2',5'-Dichloro-3-phenylpropiophenone

This compound is a specific propiophenone derivative that incorporates two chlorine atoms on the phenyl ring. Its chemical structure suggests its primary role as a synthetic intermediate. The dichloro-substitution pattern on the phenyl ring, combined with the propiophenone core, makes it a candidate for use in the synthesis of more complex target molecules in fields such as medicinal chemistry and materials science. Research involving this compound would likely focus on its utility as a precursor, leveraging the reactivity of the ketone functional group and the synthetic handles provided by the chlorinated aromatic ring. While specific, extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structural analogues are noted for their potential pharmacological activities. ontosight.ai

Chemical Data for this compound

| Property | Value |

| CAS Number | 898788-81-3 |

| Molecular Formula | C15H12Cl2O |

| Molecular Weight | 279.16 g/mol |

| IUPAC Name | 1-(2,5-dichlorophenyl)-3-phenylpropan-1-one |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQKSSZMWDQIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643994 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-81-3 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Studies on Carbonyl Reactivity in Substituted Propiophenones

The reactivity of the carbonyl group in propiophenone (B1677668) is significantly influenced by substituents on the aromatic ring. In 2',5'-Dichloro-3-phenylpropiophenone, the two chlorine atoms on the benzoyl group act as electron-withdrawing groups. This withdrawal of electron density occurs through the inductive effect (-I), making the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack compared to unsubstituted propiophenone. quora.comwikipedia.orgquora.com The increased electrophilicity of the carbonyl carbon is a key factor in its reactions with various nucleophiles.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgoxfordsciencetrove.com The presence of electron-withdrawing chloro groups stabilizes the partial negative charge that develops on the carbonyl oxygen in the transition state, thereby increasing the rate of nucleophilic addition.

However, the steric hindrance from the ortho-chloro substituent could potentially counteract this electronic activation to some extent by impeding the approach of bulky nucleophiles. Studies on other α-halogenated ketones have shown that stereoelectronic effects can also influence reactivity, where the conformation of the molecule affects the orbital overlap with the carbonyl group. beilstein-journals.org While α-fluoro ketones have been found to be slightly less reactive than their chloro and bromo counterparts due to conformational effects, the electron-withdrawing nature of the halogens generally enhances the carbonyl's reactivity towards nucleophiles. beilstein-journals.org

Table 1: Expected Relative Carbonyl Reactivity

| Compound | Substituent Effect | Expected Carbonyl Electrophilicity |

|---|---|---|

| Propiophenone | None (Reference) | Baseline |

| 4'-Methoxypropiophenone | Electron-donating | Decreased |

| 4'-Nitropropiophenone | Electron-withdrawing | Increased |

| This compound | Electron-withdrawing | Increased |

Mechanisms of Halogenation and Dehalogenation

Halogenation

The carbon atom alpha to the carbonyl group in this compound is susceptible to halogenation. This reaction can proceed under either acidic or basic conditions through different intermediates. wikipedia.org

Under acidic conditions, the reaction is catalyzed by the formation of an enol intermediate. The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol. masterorganicchemistry.comlibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-halogenated product. openstax.orgwikipedia.org Kinetic studies on similar ketones have shown that the rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.orgopenstax.org

In basic media, halogenation proceeds via an enolate intermediate. A base abstracts an α-proton to form a resonance-stabilized enolate. The enolate then reacts with a halogen. wikipedia.org Unlike acid-catalyzed halogenation, which typically results in monohalogenation, base-catalyzed halogenation is often difficult to stop at a single substitution. The introduction of a halogen makes the remaining α-protons more acidic, leading to faster subsequent halogenations. wikipedia.org

Dehalogenation

The chlorine atoms on the aromatic ring of this compound can be removed through dehalogenation reactions. Catalytic hydrodehalogenation is a common method, often employing a palladium catalyst (Pd/C) and a source of hydrogen. core.ac.ukunive.it Studies on similar halogenated aryl ketones have shown that it is possible to selectively remove the halogen atoms without reducing the carbonyl group by carefully controlling the reaction conditions, such as pH and the use of phase-transfer catalysts. core.ac.ukunive.itgoogle.comacs.org For example, the hydrodehalogenation of 4-chloropropiophenone can yield propiophenone with high selectivity in the presence of a phase-transfer agent. core.ac.ukacs.org Reductive dehalogenation of α-halo ketones can also be achieved to form enolates, which are versatile synthetic intermediates. wikipedia.org

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular cyclization. The 3-phenylpropyl chain can potentially undergo an intramolecular Friedel-Crafts reaction to form a new ring. wikipedia.orgsigmaaldrich.com This type of reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a strong protic acid.

The reaction would involve the formation of a carbocation on the 3-phenylpropyl chain, which then acts as an electrophile and attacks the electron-rich dichlorinated phenyl ring. The position of the cyclization on the dichlorinated ring would be governed by the directing effects of the chloro and acyl groups. While halogens are generally ortho, para-directing deactivators, the acyl group is a meta-director. wikipedia.org The interplay of these directing effects would determine the final product. Intramolecular Friedel-Crafts reactions are particularly effective for forming five- and six-membered rings. masterorganicchemistry.com Given the structure, a cyclization to form a six-membered ring is plausible, leading to a dihydronaphthalenone derivative.

Mechanistic investigations and computational studies on related systems have shown that such cyclizations can proceed with high diastereoselectivity, and the mechanism can involve a stepwise Sɴ1-type pathway. nih.gov

Radical Processes and Charge Transfer Phenomena

Radical Processes

Propiophenones can undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon UV irradiation. These reactions proceed through radical intermediates. The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, forming two radical fragments. The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon of the alkyl chain, leading to a 1,4-biradical.

Furthermore, free-radical halogenation at the α-position can occur under UV light via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglumenlearning.comchemistrysteps.comucr.edu

Charge Transfer Phenomena

The aromatic rings in this compound can participate in the formation of charge-transfer (CT) complexes. wikipedia.org The dichlorinated phenyl ring, being relatively electron-poor, could interact with electron-donating molecules. Conversely, the unsubstituted phenyl ring could act as an electron donor in the presence of a strong electron acceptor. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a known electron acceptor that forms colored CT complexes with various electron-donating molecules. nih.govmdpi.com The formation of such complexes involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Computational Probing of Reaction Pathways

Computational methods can be employed to:

Model Keto-Enol Tautomerism: DFT calculations can determine the relative stabilities of the keto and enol forms of the propiophenone and the energy barriers for their interconversion, which is crucial for understanding mechanisms like α-halogenation. acs.org

Investigate Transition States: The geometries and energies of transition states for various reactions, such as nucleophilic addition, halogenation, and cyclization, can be calculated. This provides insights into the reaction kinetics and the factors controlling selectivity. rsc.org

Elucidate Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction pathways, for example, a concerted versus a stepwise mechanism in a cyclization reaction. nih.govresearchgate.net

Analyze Electronic Properties: DFT can be used to calculate molecular orbitals (HOMO and LUMO) and charge distributions, which helps in understanding charge transfer phenomena and the reactivity of different sites within the molecule.

For instance, DFT studies on the halogenation of other ketones have provided detailed information about the transition states and the role of the solvent in the reaction mechanism. nih.gov Similar computational approaches could provide valuable insights into the specific reaction pathways of this compound.

Spectroscopic and Structural Characterization of 2 ,5 Dichloro 3 Phenylpropiophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 2',5'-Dichloro-3-phenylpropiophenone, NMR analysis provides definitive evidence of its carbon skeleton and the specific arrangement of its substituents.

In a ¹H NMR spectrum, the hydrogen atoms on the two phenyl rings and the aliphatic chain would produce distinct signals. The protons of the monosubstituted phenyl ring typically appear as a multiplet in the aromatic region. The three protons on the dichlorinated phenyl ring would exhibit a specific splitting pattern due to their coupling with each other. The aliphatic protons of the propane (B168953) chain would appear as two triplets, characteristic of an ethyl group adjacent to a carbonyl.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. pearson.com The spectrum would show a signal for the carbonyl carbon, distinct signals for the carbons of the two aromatic rings (including those directly bonded to chlorine), and signals for the two aliphatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. pearson.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅-) | 7.20 - 7.40 | Multiplet (m) |

| Aromatic Protons (-C₆H₃Cl₂) | 7.40 - 7.60 | Multiplet (m) |

| Methylene Protons (-CO-CH₂-) | ~3.30 | Triplet (t) |

| Methylene Protons (-CH₂-Ph) | ~3.05 | Triplet (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 195 - 200 |

| Aromatic Carbons (C-Cl) | 130 - 135 |

| Aromatic Carbons (C-H, C-C) | 125 - 140 |

| Methylene Carbon (-CO-CH₂-) | ~45 |

| Methylene Carbon (-CH₂-Ph) | ~30 |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₂Cl₂O, with a calculated molecular weight of approximately 279.16 g/mol . chemicalbook.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the spectrum will display an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org Fragmentation analysis, often aided by techniques like tandem MS (MS/MS), would reveal characteristic fragments. Expected fragmentation pathways include cleavage alpha to the carbonyl group, leading to the formation of a dichlorobenzoyl cation and a benzyl (B1604629) radical, or loss of the benzyl group to form a [M-91]⁺ ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 278 | Molecular ion (with two ³⁵Cl isotopes) |

| [M+2]⁺ | 280 | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |

| [M+4]⁺ | 282 | Molecular ion (with two ³⁷Cl isotopes) |

| [C₇H₃Cl₂O]⁺ | 173 | Fragment from cleavage of the C-C bond alpha to the carbonyl |

| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The presence of the aromatic rings would also be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The C-Cl bonds would produce strong absorptions in the fingerprint region, typically between 1000 and 700 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The chromophores in this compound—the phenyl group, the dichlorophenyl group, and the carbonyl group—are expected to give rise to distinct absorption bands. The π → π* transitions associated with the aromatic rings would result in strong absorptions in the UV region, typically below 280 nm. The n → π* transition of the carbonyl group, which is formally forbidden, would cause a weaker absorption band at a longer wavelength, likely above 300 nm. researchgate.net

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 700 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide unambiguous proof of its structure.

The analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. nih.gov This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. For instance, it would show the dihedral angle between the dichlorophenyl ring and the carbonyl group, as well as the orientation of the 3-phenyl group relative to the rest of the molecule. Furthermore, crystallographic analysis reveals how molecules pack together in the crystal lattice, identifying any intermolecular interactions such as van der Waals forces or π-stacking that stabilize the crystal structure. nih.gov While specific crystal structure data for the title compound is not publicly available, analysis of similar halogenated ketones demonstrates the definitive structural insights provided by this technique. nih.govnih.gov

Chromatographic Techniques for Purity and Analysis (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a standard method for purity determination of non-volatile organic compounds. pensoft.net A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. The compound would be vaporized and passed through a capillary column. The retention time is a characteristic property of the compound under specific conditions. The coupled mass spectrometer would then provide mass data for the eluting peak, confirming the identity and purity of the compound simultaneously.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

The reactivity of a molecule is closely linked to its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. For 2',5'-Dichloro-3-phenylpropiophenone, DFT calculations can map the electrostatic potential to identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to nucleophilic or electrophilic attack. For instance, in cycloaddition reactions of similar complex molecules, DFT has been used to calculate activation barriers and understand reaction mechanisms. rsc.orgresearchgate.net

Table 1: Representative Data from DFT Calculations on a Related Dichloro-Substituted Aromatic Compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions |

Note: This table is illustrative and based on typical values for similar aromatic ketones; specific values for this compound would require dedicated calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior. Molecular modeling techniques, often coupled with quantum chemical calculations, allow for a detailed exploration of the molecule's potential energy surface. This analysis helps identify the most stable conformers and the energy barriers between them.

For flexible molecules like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which share some structural motifs with the target compound, Nuclear Magnetic Resonance (NMR) spectroscopy combined with quantum chemical calculations has been used to determine the predominant conformations in solution. mdpi.com A similar approach for this compound would involve rotating the various single bonds—specifically the C-C bonds of the propane (B168953) chain and the bonds connecting the phenyl rings to the ketone group—to map out the conformational landscape. The presence of bulky chlorine atoms on one of the phenyl rings is expected to introduce significant steric hindrance, which will play a major role in dictating the preferred molecular geometry.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of a proposed structure, these predictions can be compared with experimental data to confirm the molecule's identity and structure.

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. mdpi.com For this compound, several types of NCIs are expected to be significant, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govmdpi.com

Quantum chemical calculations can be used to identify and quantify these weak interactions. For instance, a study on the isomers of 2,5-dichloro-1,4-benzoquinone (B146525) dimers investigated the competition between various NCIs such as C–H⋯O, C–H⋯Cl, and C–Cl⋯O using the Atoms in Molecules (AIM) theory. rsc.org This type of analysis for this compound would reveal how the dichlorinated phenyl ring and the carbonyl group participate in forming intermolecular assemblies. The presence of chlorine atoms makes halogen bonding a particularly interesting aspect to investigate, as these interactions can be highly directional and influence the solid-state architecture of the compound. mdpi.com

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Description | Potential Role |

| C-H···O | Hydrogen bond between a C-H group and the carbonyl oxygen. | Influences molecular packing and conformation. |

| C-H···Cl | Weak hydrogen bond involving a chlorine atom as the acceptor. | Contributes to the stability of the crystal lattice. |

| Halogen Bond (C-Cl···O) | Interaction between the electrophilic region of a chlorine atom and the nucleophilic carbonyl oxygen. | Can direct crystal packing and molecular recognition. |

| π-π Stacking | Interaction between the aromatic rings. | Stabilizes dimeric or polymeric structures in the solid state. |

Charge Transfer and Excited State Dynamics in Related Ketone Systems

The photophysical and photochemical properties of aromatic ketones are governed by their behavior in electronically excited states. Understanding charge transfer (CT) phenomena and the dynamics of these excited states is crucial for applications in areas like photochemistry and materials science. nih.gov

Theoretical studies on related systems, such as donor-acceptor substituted molecules, utilize methods like Time-Dependent Density Functional Theory (TD-DFT) to explore the nature of electronic transitions and the characteristics of excited states. rsc.orgchemrxiv.org For this compound, the phenylpropiophenone core can be considered a chromophore. Upon absorption of light, the molecule is promoted to an excited state. Computational studies can model this process, predicting the absorption spectrum and identifying the nature of the electronic transitions (e.g., n→π* or π→π*). rsc.org

Furthermore, these calculations can shed light on the potential for intramolecular charge transfer (ICT), where electron density moves from one part of the molecule (the donor) to another (the acceptor) in the excited state. The dynamics of how the molecule relaxes from the excited state, including pathways like fluorescence, phosphorescence, and non-radiative decay, can also be investigated computationally, providing a molecular-level understanding of its photostability and potential photochemical reactivity. chemrxiv.orgchemrxiv.org The presence of heavy chlorine atoms could influence the rate of intersystem crossing, potentially affecting the phosphorescence properties of the molecule.

Medicinal Chemistry Research on Propiophenone Scaffolds

Design Principles for Bioactive Propiophenone (B1677668) Derivatives

The design of bioactive molecules based on the propiophenone scaffold employs several core medicinal chemistry strategies. These principles aim to optimize the interaction of the molecule with its biological target, thereby enhancing its potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, chemists can design propiophenone derivatives to fit precisely into the binding site. nih.gov This approach allows for the rational design of modifications to the phenyl rings or the side chain to maximize favorable interactions, such as hydrogen bonds or hydrophobic interactions. drugdesign.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, design is guided by the structures of known active compounds. nih.gov By identifying the common structural features, or pharmacophore, responsible for the biological activity of a series of propiophenone analogs, chemists can design new molecules with enhanced activity. nih.govnih.gov

Scaffold Hopping and Bioisosterism: This involves replacing the central propiophenone core or its substituents with other chemical groups that are structurally different but have similar physicochemical properties (bioisosteres). unipa.it This can lead to improved properties, novel intellectual property, and potentially different biological activities. For instance, replacing a phenyl ring with a heterocyclic ring can alter solubility, metabolism, and target affinity. unipa.it

These design principles are not mutually exclusive and are often used in combination to guide the synthesis and optimization of new therapeutic candidates based on the propiophenone framework.

Structure-Activity Relationship (SAR) Studies of Substituted Propiophenones

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. drugdesign.orgnih.gov For the propiophenone class, SAR studies have elucidated key determinants of their pharmacological effects.

Systematic modifications of the propiophenone scaffold have revealed several critical structural elements:

Aromatic Ring Substitution: The type, position, and number of substituents on the phenyl ring are crucial. Halogen atoms (like the chloro groups in 2',5'-Dichloro-3-phenylpropiophenone), methoxy (B1213986) groups, or other functionalities can significantly impact a compound's interaction with its target. nih.gov For example, in the search for kinase inhibitors, specific halogen substitutions on an aniline (B41778) ring of a related pharmacophore were found to create favorable interactions within the ATP-binding domain. drugdesign.org

The Propiophenone Chain: Modifications to the three-carbon chain can affect activity. The carbonyl group (C=O) is often a key hydrogen bond acceptor, interacting directly with the biological target. drugdesign.org

The following table summarizes general SAR findings for propiophenone derivatives based on research into related compounds like synthetic cathinones.

| Structural Modification | Effect on Biological Activity | Reference |

| Aromatic Ring Substituents | Position and nature of substituents (e.g., halogens, alkyls) influence selectivity and potency. | nih.gov |

| α-Substituent Size | The size of the group attached to the carbon adjacent to the carbonyl can impact action as a releasing agent or reuptake inhibitor. | nih.gov |

| Terminal Amine Nature | The type of amine (primary, secondary, tertiary) and its substituents affect interactions with monoamine transporters. | nih.gov |

| Stereochemistry | The 3D arrangement of atoms can be critical for specific receptor or enzyme binding. | nih.gov |

These studies provide a roadmap for medicinal chemists to rationally design new propiophenone derivatives with tailored pharmacological profiles.

Pharmacological Activity of Propiophenone Analogs (Non-Clinical)

The versatility of the propiophenone scaffold has led to the discovery of derivatives with a wide array of pharmacological activities in experimental settings.

Research into derivatives of propafenone (B51707) has explored how modifications to its structure affect its antiarrhythmic potential. For instance, studies on derivatives with chlorine or fluorine substituents on the benzyl (B1604629) moiety found that these changes did not improve the antiarrhythmic effect compared to the parent compound, and in some cases, worsened proarrhythmic outcomes in animal models. ceon.rs This highlights the fine-tuning required to achieve a desirable therapeutic effect.

Certain propiophenone derivatives have been investigated and used for their local anesthetic properties. Notable examples include Falicaine (3-piperidino-4'-propoxy propiophenone) and Dyclonine (3-piperidino-4'-butoxy propiophenone). researchgate.net Like other local anesthetics such as lidocaine (B1675312) and procaine, these compounds function by reversibly blocking sodium channels in nerve membranes. nih.gov This blockade prevents the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation in the area of application.

The local anesthetic activity of these compounds is influenced by their chemical structure, particularly their lipid solubility, which allows them to diffuse through the nerve sheath and membrane. nih.gov Research has explored various benzoxy analogues of dimethylamino, piperidino, and morpholino propiophenones to optimize their anesthetic potency. researchgate.net

The propiophenone scaffold is also present in chalcones, a class of compounds known for exhibiting antimicrobial activity. mdpi.com Chalcones are characterized by an α,β-unsaturated ketone system which is believed to be responsible for their biological effects. researchgate.net

Numerous studies have synthesized and screened propiophenone and chalcone (B49325) derivatives for their ability to inhibit the growth of bacteria and fungi. The antimicrobial activity is often dependent on the substitution patterns on the aromatic rings. researchgate.net For example, various synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related to propiophenones, have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other synthesized derivatives have been tested against bacterial strains like E. coli, S. aureus, and S. pyogenes, demonstrating that specific structural modifications can lead to potent antibacterial or antifungal agents. biomedpharmajournal.orgnih.gov

In preclinical research, propiophenone derivatives have emerged as a potential new class of antidiabetic agents. A series of synthesized propiophenone derivatives were evaluated for their in vivo antihyperglycemic activity in diabetic rat and mice models. nih.gov

In these experimental models, certain compounds were identified as potent agents for lowering blood glucose and lipid levels. nih.gov Further investigation into their mechanism of action suggested that some of these compounds act by inhibiting protein tyrosine phosphatase 1B (PTP-1B), an enzyme that plays a role in regulating insulin (B600854) signaling. nih.gov The activation of other pathways, such as those involving peroxisome proliferator-activated receptors (PPARs) or enhancing glucose transporter (GLUT-4) translocation, are also common mechanisms for other classes of antidiabetic compounds and represent potential avenues of action for propiophenone derivatives. ulster.ac.ukmdpi.com These findings indicate that the propiophenone scaffold is a promising starting point for the development of novel oral hypoglycemic agents. nih.gov

Biological Transformations and metabolite Identification

The metabolic fate of a drug candidate is a critical aspect of medicinal chemistry, influencing its efficacy, duration of action, and potential for toxicity. While direct metabolism studies on this compound are not extensively documented in publicly available literature, insights into its potential biological transformations can be gleaned from studies on the parent propiophenone molecule and its derivatives. The metabolism of propiophenone has been investigated in vitro using liver homogenates from different species, revealing key metabolic pathways. nih.govcdnsciencepub.com

The primary metabolic routes for propiophenone involve the reduction of the ketone group and hydroxylation of the aliphatic side chain. nih.govcdnsciencepub.com Reduction of the carbonyl group leads to the formation of the corresponding alcohol, 1-phenyl-1-propanol. This transformation is influenced by the specific enzymes present and the cofactors available, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.govcdnsciencepub.com Studies have shown that the efficiency of this reduction can vary between species. For instance, in rat liver preparations, NADH was found to be slightly more effective for the reduction of propiophenone, while the reverse was observed in rabbit liver preparations. nih.govcdnsciencepub.com

Another significant metabolic pathway is the aliphatic hydroxylation of the propiophenone molecule, resulting in the formation of 2-hydroxy-1-phenyl-1-propanone. nih.govcdnsciencepub.com This reaction is primarily mediated by NADPH-dependent enzymes. nih.govcdnsciencepub.com Further metabolism can lead to the formation of 1-phenyl-1,2-propanedione (B147261) and the diastereomeric isomers (erythro and threo) of 1-phenyl-1,2-propanediol. nih.govcdnsciencepub.com

Extensive metabolism has also been observed for more complex drugs containing a propiophenone scaffold, such as propafenone. nih.gov In studies involving propafenone, the parent molecule undergoes significant biotransformation, with less than 4% of the original drug being recovered unchanged. nih.gov The identified metabolites of propafenone include hydroxylated derivatives and O-methylated catechol-like structures. nih.gov These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion from the body. nih.gov

Based on these findings for related compounds, it can be postulated that the metabolism of this compound would likely proceed through similar pathways. The presence of the dichloro-substitution on the phenyl ring may influence the rate and regioselectivity of the metabolic reactions, but the core transformations of ketone reduction and aliphatic hydroxylation are probable metabolic routes.

Table 1: Observed Metabolites of Propiophenone in in vitro Studies

| Metabolite Name | Metabolic Pathway |

|---|---|

| 1-Phenyl-1-propanol | Carbonyl Reduction |

| 2-Hydroxy-1-phenyl-1-propanone | Aliphatic Hydroxylation |

| 1-Phenyl-1,2-propanedione | Further Oxidation |

| 1-Phenyl-1,2-propanediol (erythro and threo isomers) | Further Reduction |

Data sourced from in vitro studies with rat and rabbit liver homogenates. nih.govcdnsciencepub.com

Virtual Screening and Ligand Design Approaches for Propiophenone Targets

Virtual screening and ligand-based design are powerful computational tools in medicinal chemistry for the discovery and optimization of new drug candidates. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. For propiophenone scaffolds, including this compound, these in silico methods can be instrumental in identifying potential biological targets and designing novel derivatives with enhanced activity and selectivity.

Ligand-based drug design relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov One of the key techniques in this area is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. dovepress.com For a series of active propiophenone derivatives, a pharmacophore model can be generated to capture the key features responsible for their biological effect. This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active.

Another ligand-based approach is the use of quantitative structure-activity relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can be used to predict the activity of newly designed propiophenone derivatives before their synthesis, thereby prioritizing the most promising candidates.

Scaffold hopping is a more advanced ligand-based strategy that aims to identify new molecular frameworks that can mimic the biological activity of a known active compound. nih.gov Starting with a propiophenone scaffold, scaffold hopping algorithms can search for structurally diverse molecules that present a similar 3D arrangement of key interaction features. This can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced off-target effects.

Table 2: Overview of Virtual Screening and Ligand Design Approaches

| Approach | Description | Application to Propiophenone Scaffolds |

|---|---|---|

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Can be used to screen for new compounds that fit the pharmacophore of active propiophenone derivatives. |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. | Predicts the activity of new propiophenone analogs to guide synthesis and optimization. |

| Scaffold Hopping | Identifies novel molecular frameworks with similar biological activity. | Can lead to the discovery of new chemical classes that mimic the activity of propiophenones but have different core structures. |

| Similarity Searching | Identifies molecules that are structurally similar to a known active compound. | A straightforward method to find close analogs of a biologically active propiophenone. |

These computational approaches provide a rational framework for the exploration of the chemical space around the propiophenone scaffold. By leveraging the information from known active compounds, virtual screening and ligand design can accelerate the discovery of new and improved therapeutic agents based on the this compound structure and related analogs.

Future Directions and Research Gaps

Emerging Synthetic Methodologies for Halogenated Ketones

The synthesis of halogenated ketones, such as 2',5'-Dichloro-3-phenylpropiophenone, is fundamental to their study. While classical methods like Friedel-Crafts acylation are established, there is a continuous drive towards greener, more efficient, and selective methodologies. wikipedia.orggoogle.com

Direct α-halogenation of ketone precursors is a primary route, and recent advancements focus on milder and more selective reagents. mdpi.com The use of N-halosuccinimides (NBS, NCS) offers a practical alternative to molecular halogens, often proceeding under catalyst-free conditions or with simple promoters like p-toluenesulfonic acid (p-TSA). tandfonline.comresearchgate.net Research into ionic liquids as recyclable green reaction media for these halogenations also presents a promising sustainable approach. researchgate.net

Furthermore, catalytic methods are gaining prominence. Gold-catalyzed reactions involving 1,2-halogen migration in haloallenyl ketones to produce halofurans showcase the potential for novel transformations. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the oxidative addition of halides to cyclobutanols, providing a straightforward route to γ-halo-substituted ketones. nih.gov The development of such innovative catalytic systems could provide more direct and atom-economical pathways to complex halogenated propiophenones.

Table 1: Comparison of Synthetic Methods for Halogenated Ketones

| Methodology | Reagents/Catalysts | Advantages | Research Gaps |

|---|---|---|---|

| Direct Halogenation | Br₂, HOAc, Microwave | Straightforward, well-established mdpi.com | Harsh conditions, potential for side products |

| N-Halosuccinimides | NBS, NCS in DMSO or neat | High selectivity, catalyst-free options, milder conditions tandfonline.comresearchgate.net | Scalability and substrate scope for complex molecules |

| Catalytic Halogenation | Au(III), Ce(IV) | High efficiency, novel transformations, access to diverse structures nih.govnih.gov | Catalyst cost and recovery, understanding complex mechanisms |

| Ionic Liquids | N-halosuccinimides in ILs | Green and recyclable media, often catalyst-free researchgate.net | Ionic liquid stability and cost, product isolation |

Advanced Computational Studies on Reaction Mechanisms and Biological Interactions

Computational chemistry provides invaluable insights into the molecular world, helping to elucidate reaction mechanisms and predict biological activity. scielo.br For compounds like this compound, computational studies can bridge gaps in experimental data. Density Functional Theory (DFT) and other ab initio methods are powerful tools for investigating potential energy surfaces of reactions, allowing researchers to understand transition states and predict product distributions. numberanalytics.comescholarship.org

Such studies can rationalize the regioselectivity observed in synthetic reactions, for instance, why certain positions on the aromatic rings are more susceptible to substitution. escholarship.org Beyond synthesis, computational modeling is crucial for predicting how propiophenone (B1677668) derivatives might interact with biological targets. By simulating the docking of these molecules into the active sites of enzymes or receptors, researchers can generate hypotheses about their potential pharmacological effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine these predictions by correlating specific structural features with biological activity, guiding the design of new derivatives with enhanced potency or selectivity. nih.gov A significant research gap exists in applying these advanced computational techniques specifically to this compound to predict its reactivity and potential as a bioactive agent.

Exploration of Novel Pharmacological Applications for Propiophenone Derivatives

The propiophenone scaffold is a well-established pharmacophore found in a variety of therapeutic agents. manavchem.com Derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, neuroprotective, and central muscle relaxant effects. ontosight.aiontosight.aigoogleapis.com For example, some derivatives act as adrenergic beta-antagonists, while others, like bupropion, function as antidepressants. manavchem.com The structural similarity of this compound to these known active compounds suggests it could be a candidate for pharmacological screening.

Recent research has also highlighted the potential of phenylpropiophenone derivatives as anticancer agents. nih.gov The specific substitution pattern of this compound, with its two chlorine atoms, may confer unique properties that could be exploited in drug design. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A significant research gap is the lack of any published biological evaluation of this compound. Systematic screening against various cell lines and receptor panels could uncover novel therapeutic applications.

Table 2: Known Pharmacological Activities of Propiophenone Derivatives

| Pharmacological Activity | Example Class/Drug | Potential Mechanism of Action |

|---|---|---|

| Analgesic & Anti-inflammatory | General propiophenone derivatives | Interaction with opioid receptors, anti-inflammatory pathways ontosight.aiontosight.ai |

| Neuroprotective | General propiophenone derivatives | Potential use in neurodegenerative diseases ontosight.ai |

| Antidepressant | Bupropion (aminoketone class) | Inhibition of neurotransmitter reuptake manavchem.com |

| Central Muscle Relaxant | Patented propiophenone derivatives | Modulation of skeletal muscle tone googleapis.com |

| Anticancer | Chalcone (B49325) and propafenone (B51707) types | Cytotoxicity against various cancer cell lines nih.gov |

| Adrenergic Beta-Antagonist | Paroxypropione | Blocking actions of beta-adrenergic agonists manavchem.com |

Development of Asymmetric Synthetic Routes to Chiral Analogs

Chirality is a critical aspect of pharmacology, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles. chiralpedia.com The structure of this compound does not inherently contain a chiral center. However, modifications to its backbone, such as reduction of the ketone or substitution at the α- or β-carbon, could introduce chirality.

Asymmetric synthesis, the process of creating a specific enantiomer, is therefore a vital area for future research. uwindsor.ca This can be achieved using chiral auxiliaries, chiral reagents, or, most efficiently, chiral catalysts. chiralpedia.comyork.ac.uk Catalytic asymmetric synthesis is particularly attractive as it allows for the production of large quantities of a desired enantiomer with only a small amount of a chiral catalyst. chiralpedia.com Developing asymmetric routes to chiral analogs of this compound would be a crucial step in exploring its full therapeutic potential, allowing for the separate evaluation of each enantiomer's pharmacological profile. This represents a completely unexplored area for this class of compounds.

Integration of Interdisciplinary Approaches in Propiophenone Research

The future of research on this compound and its derivatives will greatly benefit from an integrated, interdisciplinary approach. The progression from a chemical entity to a potential therapeutic agent requires a collaborative effort spanning multiple scientific fields.

This synergistic process begins with synthetic chemists developing novel and efficient routes to the target molecules, as discussed in section 7.1. Computational chemists can then model these molecules to predict their properties and guide further synthetic efforts (section 7.2). Subsequently, pharmacologists and biologists can perform in vitro and in vivo testing to evaluate the biological activity and therapeutic potential of these compounds (section 7.3). If chiral centers are introduced, experts in asymmetric synthesis will be needed to produce enantiomerically pure samples for evaluation (section 7.4). This iterative cycle, where experimental results feed back into computational models and synthetic design, is the hallmark of modern drug discovery and materials science. Applying this integrated strategy is essential to close the significant research gaps and unlock the full potential of propiophenone research.

Q & A

Q. What are the key physicochemical properties of 2',5'-Dichloro-3-phenylpropiophenone, and how are they determined?

The compound (CAS 898788-81-3) has a molecular formula of C₁₅H₁₂Cl₂O and a molecular weight of 279.16 g/mol. Key properties include a logP of 4.81 (indicating high lipophilicity) and distinct spectral fingerprints. Characterization relies on Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) ensure purity and quantify impurities .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the propiophenone backbone. Chlorination of aromatic intermediates (e.g., using Cl₂ or SOCl₂) precedes acylation. Solvent selection (e.g., dichloromethane) and controlled temperatures (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

A multi-technique approach is advised:

- ¹H/¹³C NMR : Resolves substituent positions on aromatic rings.

- IR Spectroscopy : Confirms carbonyl (C=O) and C-Cl bond presence.

- GC-MS/HPLC : Quantifies purity (>98%) and detects halogenated byproducts. Cross-validation with reference standards (e.g., CAS 898788-78-8 analogs) mitigates misidentification risks .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood to prevent inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Systematic variation of solvent polarity (e.g., switching from DCM to toluene), catalyst loading (10–20 mol% AlCl₃), and temperature gradients (e.g., slow addition at 0°C) can enhance acylation efficiency. Kinetic studies via in-situ IR or HPLC monitoring help identify rate-limiting steps. Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR/IR peaks may arise from regioisomeric impurities (e.g., 2',4'-dichloro analogs) or residual solvents. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare retention times with structurally similar standards (e.g., 2',6'-dichloro derivatives, CAS 898788-99-3) via GC-MS. Confirm purity using elemental analysis .

Q. What challenges arise when using this compound as a chromatographic reference standard?

Batch-to-batch variability in chlorination patterns (e.g., 2',5' vs. 2',4' isomers) affects retention times. Ensure rigorous column calibration and use isotope-labeled internal standards (e.g., ¹³C-propiophenone) for quantification. Validate methods using ICH guidelines to meet reproducibility criteria .

Q. What strategies are employed to evaluate the biological activity of halogenated propiophenones?

While direct data on this compound is limited, structural analogs (e.g., 3',5'-dimethyl derivatives) show antimicrobial potential via in vitro assays. Use molecular docking to predict binding affinity to target enzymes (e.g., bacterial topoisomerases). Pair with cytotoxicity screening (MTT assays) to assess therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.